molecular formula C22H22BrN3O5 B1667655 AT-130

AT-130

Cat. No.: B1667655
M. Wt: 488.3 g/mol
InChI Key: OQIUTYABZMBBME-FMQUCBEESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

AT-130 is a phenylpropenamide derivative known for its potent inhibition of hepatitis B virus (HBV) replication. It is a non-nucleoside inhibitor that effectively suppresses viral DNA synthesis, making it a valuable compound in antiviral research .

Mechanism of Action

Target of Action

AT-130 primarily targets the replication process of the Hepatitis B Virus (HBV). It inhibits both wild-type and mutant strains of HBV

Mode of Action

This compound inhibits the synthesis of viral DNA, a crucial step in the replication of HBV .

Biochemical Pathways

This compound affects the biochemical pathway responsible for the replication of HBV. By inhibiting viral DNA synthesis, it disrupts the replication process, thereby reducing the number of new virus particles produced . The downstream effects of this disruption are a decrease in viral load and potentially a reduction in the severity of the disease.

Pharmacokinetics

It’s known that this compound exhibits dose-dependent inhibition of hbv replication in hepg2 cells , suggesting that it is effectively absorbed and distributed within these cells

Result of Action

The primary result of this compound’s action is the inhibition of HBV replication. This is evidenced by a reduction in encapsidated HBV DNA . The molecular and cellular effects of this action would likely include a decrease in viral load within infected cells and potentially a reduction in the severity of the disease.

Biochemical Analysis

Biochemical Properties

AT-130 plays a significant role in biochemical reactions, particularly in inhibiting HBV DNA synthesis. It exhibits a high affinity for viral DNA synthesis, with an EC50 of 0.13 μM . This compound interacts with various biomolecules, including viral DNA polymerase, but does not directly inhibit the polymerase activity. Instead, it reduces encapsidated HBV DNA and RNA levels without affecting core protein or nucleocapsid production .

Cellular Effects

This compound has profound effects on hepatoma cells, particularly HepG2 cells transduced with HBV baculovirus. It causes a dose-dependent inhibition of wild-type HBV replication, significantly reducing encapsidated HBV DNA at concentrations as low as 2.5 μM . This compound does not exhibit toxicity to HepG2 or Huh-7 cells at concentrations up to 250 μM, indicating its selective action on viral components .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with viral components, leading to the inhibition of HBV DNA synthesis. This compound does not inhibit the endogenous DNA polymerase reaction directly but reduces the levels of encapsidated RNA, thereby disrupting the viral replication process . This selective inhibition is crucial for its antiviral activity without affecting host cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed over extended periods. This compound maintains its stability and efficacy over a 7-day period, showing consistent inhibition of HBV replication . Long-term studies indicate that this compound does not degrade rapidly, ensuring sustained antiviral activity in vitro.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with dosage. At lower doses, this compound effectively inhibits HBV replication without causing adverse effects. At higher doses, there may be threshold effects, including potential toxicity, which necessitates careful dosage optimization .

Metabolic Pathways

This compound is involved in metabolic pathways that include interactions with enzymes responsible for viral DNA synthesis. It does not affect the host’s metabolic flux or metabolite levels significantly, ensuring that its antiviral action is specific to the viral components .

Transport and Distribution

Within cells, this compound is transported and distributed efficiently, interacting with specific transporters and binding proteins. This ensures its effective localization and accumulation in hepatoma cells, where it exerts its antiviral effects .

Subcellular Localization

This compound is primarily localized in the cytoplasm of hepatoma cells, where it interacts with viral components. Its subcellular localization is crucial for its activity, as it targets the viral replication machinery within the cytoplasmic compartment .

Preparation Methods

Synthetic Routes and Reaction Conditions

AT-130 is synthesized through a series of chemical reactions involving phenylpropenamide derivatives. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed. it typically involves the use of organic solvents and catalysts to facilitate the formation of the desired compound .

Industrial Production Methods

The industrial production of this compound involves large-scale chemical synthesis using automated reactors and stringent quality control measures to ensure high purity and consistency. The compound is then purified and formulated for research use .

Chemical Reactions Analysis

Types of Reactions

AT-130 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

AT-130 has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound for studying non-nucleoside inhibitors and their interactions with viral DNA.

    Biology: Investigated for its effects on viral replication and cellular processes in hepatoma cells.

    Medicine: Explored as a potential therapeutic agent for treating hepatitis B virus infections.

    Industry: Utilized in the development of antiviral drugs and formulations .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of AT-130

This compound is unique due to its non-nucleoside mechanism of action, which allows it to inhibit both wild-type and mutant strains of hepatitis B virus. This makes it a valuable tool in antiviral research and a potential candidate for developing new therapeutic agents .

Properties

IUPAC Name

N-[(E)-1-bromo-1-(2-methoxyphenyl)-3-oxo-3-piperidin-1-ylprop-1-en-2-yl]-4-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22BrN3O5/c1-31-18-8-4-3-7-17(18)19(23)20(22(28)25-13-5-2-6-14-25)24-21(27)15-9-11-16(12-10-15)26(29)30/h3-4,7-12H,2,5-6,13-14H2,1H3,(H,24,27)/b20-19+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQIUTYABZMBBME-FMQUCBEESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=C(C(=O)N2CCCCC2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1/C(=C(/C(=O)N2CCCCC2)\NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])/Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22BrN3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
AT-130
Reactant of Route 2
Reactant of Route 2
AT-130
Reactant of Route 3
Reactant of Route 3
AT-130
Reactant of Route 4
Reactant of Route 4
AT-130
Reactant of Route 5
Reactant of Route 5
AT-130
Reactant of Route 6
Reactant of Route 6
AT-130

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.